molecular formula C22H16N4O4S B4955114 N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B4955114
M. Wt: 432.5 g/mol
InChI Key: RURAPSFCROEZRJ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. It has also been shown to have potential as a diagnostic tool for certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments is its potential as a multi-functional compound. It exhibits a wide range of biological activities, making it useful for a variety of applications. However, one limitation is its potential toxicity. As with any chemical compound, proper safety protocols must be followed when handling this compound.

Future Directions

There are a number of future directions for the study of N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide. One potential direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential as a diagnostic tool for diseases such as cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
This compound is a chemical compound with a wide range of potential applications in scientific research. Its multi-functional properties make it useful for a variety of applications, including anti-cancer, anti-inflammatory, and anti-microbial agents. However, proper safety protocols must be followed when handling this compound, and further research is needed to fully understand its potential side effects and mechanism of action.

Synthesis Methods

The synthesis of N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting materials for the synthesis are 2-aminobenzamide, thioacetic acid, and 4-nitrobenzaldehyde. The reaction involves the formation of a thioester intermediate, which is then reacted with the 2-aminobenzamide to form the final product.

Scientific Research Applications

N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a diagnostic tool for certain diseases.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c27-20(23-15-10-12-17(13-11-15)26(29)30)14-31-22-24-19-9-5-4-8-18(19)21(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURAPSFCROEZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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